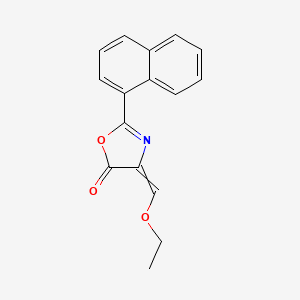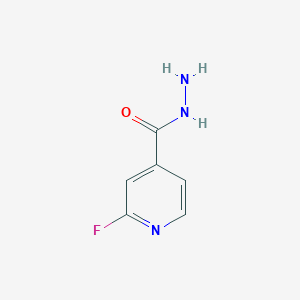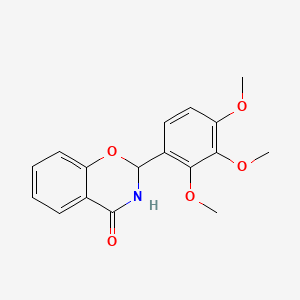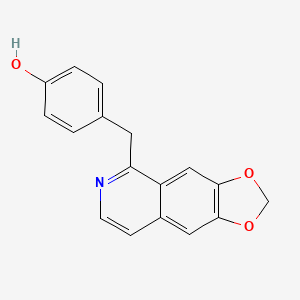
4-Methacryloxyethyltrimellitic acid
Vue d'ensemble
Description
4-META is a methacrylate monomer that is commonly used as an adhesion promoter in dental resins . It contains both hydrophilic and hydrophobic groups, which promote the diffusion of other dental resin monomers into the tooth structure to form a hybrid, resin-impregnated layer . It is a widely used dental adhesive that improves the bond strength between metal and acrylic resin .
Synthesis Analysis
The synthesis of 4-META involves the reaction of methacrylic acid with trimellitic anhydride . The product is a white to off-white crystalline solid that is stored at temperatures between 2-8°C .Molecular Structure Analysis
The molecular formula of 4-META is C15H12O7 . It has a molecular weight of 304.25 g/mol . The InChI key for 4-META is RMCCONIRBZIDTH-UHFFFAOYSA-N .Chemical Reactions Analysis
4-META has an anhydride group that bonds with dental metal substrates and a methacrylate group that polymerizes and copolymerizes with monomeric composite resin . It is used in the formation of resin to fix vertical root fractures by root fragment bonding .Physical And Chemical Properties Analysis
4-META is a white to off-white crystalline solid . It has a molecular weight of 304.25 g/mol and a molecular formula of C15H12O7 . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Chemical Interactions with Dental Substrates : 4-MET demonstrates significant ionic interaction with Ca²⁺ ions on the surfaces of dental substrates like enamel and hydroxyapatite. This interaction is critical for dental bonding applications (Leung & Morris, 1995); (Nagakane et al., 2006).
Adhesive Bonding with 4-META : Research into the improved adhesion of resins to tooth substrates has found that methacrylates like 4-META, which possess both hydrophobic and hydrophilic groups, can effectively enhance monomer penetration into dentin pretreated with specific solutions, creating a transitional zone termed the hybrid layer (Nakabayashi, 1992).
Effect of Solvents on Degradation : The study of the degradation mechanism of 4-MET has shown that it is strongly influenced by the type of solvent used. Different solvents lead to various reactions, affecting the bonding efficacy and durability of the resin to the tooth (Fujita et al., 2007).
Interactions with Other Dental Materials : Combining 4-MET with other dental materials like mineral trioxide aggregate (MTA) has been explored. Such combinations can improve the setting and handling properties of MTA while maintaining or improving its biophysical properties (Chung et al., 2011).
Bioactive Properties in Dental Applications : The incorporation of bioactive materials like bioactive glass into 4-MET/MMA-TBB-based resin has shown potential in preventing enamel demineralization while maintaining clinically acceptable shear bond strength (Kohda et al., 2015).
Mécanisme D'action
Safety and Hazards
4-META is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause drowsiness or dizziness . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, avoiding breathing mist/vapours/spray, and wearing protective gloves/eye protection .
Orientations Futures
Research is being conducted on the use of 4-META in novel bioactive adhesive monomers, such as CMET, a calcium salt of 4-META . These studies aim to evaluate the effects of these monomers on human dental pulp stem cells and their capacity to induce tertiary dentin formation . The findings suggest that CMET might be a promising adjunctive for pulp-capping materials .
Propriétés
IUPAC Name |
4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8/c1-8(2)14(20)22-5-6-23-15(21)9-3-4-10(12(16)17)11(7-9)13(18)19/h3-4,7H,1,5-6H2,2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGCLLMDQOJKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987689 | |
| Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methacryloxyethyltrimellitic acid | |
CAS RN |
68183-31-3 | |
| Record name | 4-Methacryloxyethyltrimellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068183313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)
![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)


![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1201154.png)

![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)




![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)